4-(4-Methylpiperazin-1-yl)pyridine-2-carboximidamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

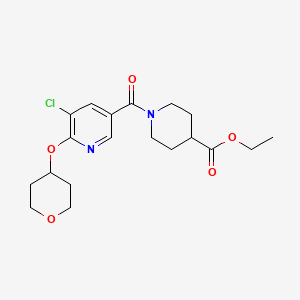

“4-(4-Methylpiperazin-1-yl)pyridine-2-carboximidamide hydrochloride” is a chemical compound with the IUPAC name N’-hydroxy-4-(4-methyl-1-piperazinyl)-2-pyridinecarboximidamide . It has a molecular weight of 235.29 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of similar compounds often involves the use of methanol and concentrated hydrochloric acid . The mixture is typically stirred at 40° C for 12 hours, after which the reaction liquid is concentrated and exsiccated . The residue is then dissolved in distilled water .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17N5O/c1-15-4-6-16(7-5-15)9-2-3-13-10(8-9)11(12)14-17/h2-3,8,11H,4-7,12H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 255.75 . It is typically stored at room temperature . The compound is a solid powder .Applications De Recherche Scientifique

Antifungal Activity

The synthesis of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, including this compound, has been explored as potential antifungal agents . These derivatives were synthesized via intramolecular cyclization and evaluated for their antifungal properties. Researchers have investigated their efficacy against fungal pathogens, making them promising candidates for combating fungal infections.

Antitumor Potential

Cinnoline derivatives, including this compound, have demonstrated antitumor activity . Their pharmacological profiles make them interesting candidates for cancer therapy. Researchers have studied their effects on tumor cell growth, apoptosis, and metastasis inhibition. Further investigations are ongoing to harness their potential in cancer treatment.

Tyrosine Kinase Inhibition

Imatinib, a widely used therapeutic agent for leukemia treatment, specifically inhibits tyrosine kinases . While the structural characterization of imatinib has primarily focused on its piperazin-1-ium salt forms, understanding related compounds like our target molecule can provide insights into their kinase inhibition mechanisms.

NF-κB Inactivation in Colon Cancer Cells

Certain derivatives of this compound have been investigated for their effects on NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) in colon cancer cells . Inactivation of NF-κB blunts cancer cell growth by affecting antiapoptotic functions. This research sheds light on potential therapeutic strategies for cancer treatment.

Antibacterial Properties

Although not directly studied for this compound, cinnoline derivatives have exhibited antibacterial activity . Their structural diversity and pharmacological profiles make them interesting candidates for developing novel antibacterial agents. Researchers continue to explore their potential in combating bacterial infections.

Molecular Modeling and Drug Design

Understanding the interactions of this compound with biological targets through molecular modeling and docking studies is crucial. Researchers can explore its binding affinity, selectivity, and potential off-target effects. Such insights aid in rational drug design and optimization.

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H314, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation .

Propriétés

IUPAC Name |

4-(4-methylpiperazin-1-yl)pyridine-2-carboximidamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5.ClH/c1-15-4-6-16(7-5-15)9-2-3-14-10(8-9)11(12)13;/h2-3,8H,4-7H2,1H3,(H3,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJKVHARTGOXCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=NC=C2)C(=N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methylpiperazin-1-yl)pyridine-2-carboximidamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide](/img/structure/B2700117.png)

![2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2700119.png)

![2-chloro-N-[(isoquinolin-1-yl)methyl]pyridine-4-carboxamide](/img/structure/B2700121.png)

![1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2700128.png)